4-Amino-1-(tetrahydro-5-oxo-2-furanyl)-2(1H)-pyrimidinone
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Overview
Description
4-Amino-1-(tetrahydro-5-oxo-2-furanyl)-2(1H)-pyrimidinone is a heterocyclic compound that contains both pyrimidinone and furanone moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(tetrahydro-5-oxo-2-furanyl)-2(1H)-pyrimidinone typically involves multi-step organic synthesis. Common starting materials might include pyrimidine derivatives and furanone precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing cost-effective measures for raw material procurement and waste management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furanone moiety.
Reduction: Reduction reactions could target the pyrimidinone ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidinone or furanone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated ring system.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound might exhibit similar biological activities.
Medicine
In medicine, derivatives of pyrimidinone and furanone are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases, such as cancer or infectious diseases.
Industry
Industrially, the compound might find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for 4-Amino-1-(tetrahydro-5-oxo-2-furanyl)-2(1H)-pyrimidinone would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2(1H)-pyrimidinone: Lacks the furanone moiety but shares the pyrimidinone core.
Tetrahydro-5-oxo-2-furanyl derivatives: Compounds with similar furanone structures but different substituents.
Uniqueness
The uniqueness of 4-Amino-1-(tetrahydro-5-oxo-2-furanyl)-2(1H)-pyrimidinone lies in its combined pyrimidinone and furanone structure, which might confer distinct chemical and biological properties compared to its individual components.
Properties
CAS No. |
64567-41-5 |
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Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
4-amino-1-(5-oxooxolan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C8H9N3O3/c9-5-3-4-11(8(13)10-5)6-1-2-7(12)14-6/h3-4,6H,1-2H2,(H2,9,10,13) |
InChI Key |
GPRZFTHGONHBNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1N2C=CC(=NC2=O)N |
Origin of Product |
United States |
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